Ferrozinsalzsäure-Mononatriumsalz

Übersicht

Beschreibung

A ferroin compound that forms a stable magenta-colored solution with the ferrous ion. The complex has an absorption peak at 562 nm and is used as a reagent and indicator for iron.

Wissenschaftliche Forschungsanwendungen

Kolorimetrische Bestimmung von Eisen

Ferrozinsalzsäure wird in der kolorimetrischen Bestimmung von Eisen in verschiedenen Proben umfassend eingesetzt. Sie bildet einen hochstabilen Komplex mit zweiwertigem Eisen (Fe^2+), der spektrophotometrisch quantifiziert werden kann . Diese Methode ist sensitiv und selektiv, was sie für die Messung niedriger Eisenkonzentrationen in Umweltwasserproben, biologischen Flüssigkeiten und Bodenextrakten wertvoll macht.

Umweltstudien

In Umweltstudien ist die Fähigkeit von Ferrozinsalzsäure, Eisen zu unterscheiden, entscheidend für das Verständnis des biogeochemischen Kreislaufs von Eisen. Sie hilft bei der Unterscheidung zwischen zweiwertigen und dreiwertigen Eisenionen in Böden und Wasser, was für die Landwirtschaft, Redoxprozesse und als Elektronenakzeptor bei der Katalyse organischer Stoffe wichtig ist .

Biochemische Anwendungen

Die Rolle von Ferrozinsalzsäure in der Biochemie ist bedeutend für die Untersuchung von Metallionen und ihren Chelatoren. Sie wird in Assays verwendet, um die Gesamt-Antioxidationskapazität (TAC) zu messen, indem Komplexe mit zweiwertigen Eisenionen gebildet werden, die aus der Reduktion von dreiwertigen Eisenionen durch Antioxidantien entstehen . Diese Anwendung ist entscheidend für das Verständnis von oxidativem Stress und seinen Auswirkungen auf den Stoffwechsel.

Medizinische Forschung

In der medizinischen Forschung wird Ferrozinsalzsäure in Assays zur Bestimmung der Eisenreduzierungskapazität von Plasma eingesetzt, die ein Indikator für die antioxidative Kraft ist. Dies ist besonders nützlich in pharmakologischen Studien, um das antioxidative Potenzial verschiedener Verbindungen und Medikamente zu bewerten .

Industrielle Prozesse

Ferrozinsalzsäure wird in industriellen Prozessen für die Analyse des Eisengehalts in Produkten und Rohstoffen eingesetzt. Sie wird zur Bestimmung sehr niedriger Eisenkonzentrationen in Proben mit Magnetit oder Ferriten verwendet, was für die Qualitätskontrolle in der Fertigung unerlässlich ist .

Analytische Chemie

In der analytischen Chemie ist Ferrozinsalzsäure ein Schlüsselreagenz für die Unterscheidung von Fe^2+ und Fe^3+ Ionen. Sie wird in der Fließinjektionsspektrophotometrie für eine empfindliche und reproduzierbare Analyse von Eisen verwendet und in der indirekten Bestimmung anderer Analyten wie Ascorbinsäure nach ihrer Oxidation mit Fe^3+ in saurer Lösung .

Wirkmechanismus

Target of Action

Ferrozine monosodium salt, also known as Ferrozine or Ferrozine sodium, primarily targets iron (Fe) . It is one of the most sensitive iron reagents known . It forms a stable magenta complex with Fe2+ for iron spectrophotometry .

Mode of Action

Ferrozine monosodium salt interacts with its target, iron, by forming a stable complex. This interaction is used in spectrophotometric determination of iron, where the formation of the complex results in a color change that can be measured .

Biochemical Pathways

It is known to play a role in the detection and measurement of iron in various biological and environmental samples .

Result of Action

The primary result of Ferrozine monosodium salt’s action is the formation of a stable magenta complex with Fe2+ . This complex can be measured spectrophotometrically, allowing for the detection and quantification of iron in a sample .

Action Environment

The action of Ferrozine monosodium salt can be influenced by environmental factors such as pH and the presence of other ions. For example, the rate of iron reduction is slower with Ferrozine, requiring 1 hour, and recovery of spiked Fe at sample pH 9 was poor . Therefore, the environment in which Ferrozine monosodium salt is used can impact its efficacy and stability.

Biochemische Analyse

Biochemical Properties

Ferrozine plays a crucial role in biochemical reactions involving iron chelation. It interacts with ferrous ions to form a stable complex, which is essential for measuring iron concentrations in biological samples. The Fe²⁺-Ferrozine complex formation is used to assess the iron-binding capacity of proteins such as transferrin and ferritin. Additionally, Ferrozine is employed in studies involving iron metabolism and homeostasis, as it can effectively chelate iron and prevent its participation in harmful oxidative reactions .

Cellular Effects

Ferrozine influences various cellular processes by modulating iron availability. In cells, iron is a critical cofactor for numerous enzymes involved in DNA synthesis, respiration, and metabolism. By chelating ferrous ions, Ferrozine can reduce the availability of iron, thereby affecting cellular functions such as gene expression, cell signaling pathways, and metabolic activities. For instance, iron chelation by Ferrozine can lead to decreased reactive oxygen species (ROS) production, which in turn influences oxidative stress responses and cellular health .

Molecular Mechanism

At the molecular level, Ferrozine exerts its effects through the formation of a complex with ferrous ions. This interaction involves the binding of Ferrozine to Fe²⁺, resulting in a purple-colored complex that can be quantified spectrophotometrically. The chelation of iron by Ferrozine inhibits its participation in redox reactions, thereby preventing the generation of ROS. This mechanism is particularly important in studies of iron metabolism and oxidative stress, where Ferrozine is used to modulate iron availability and assess its impact on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ferrozine can change over time due to its stability and degradation. Ferrozine is generally stable when stored properly, but its effectiveness can diminish if exposed to light or extreme temperatures. Long-term studies have shown that Ferrozine maintains its iron-chelating properties over extended periods, making it a reliable reagent for in vitro and in vivo experiments. It is essential to monitor the reagent’s stability to ensure accurate and consistent results .

Dosage Effects in Animal Models

The effects of Ferrozine vary with different dosages in animal models. At low doses, Ferrozine effectively chelates iron without causing significant toxicity. At higher doses, it can lead to adverse effects such as iron deficiency and impaired cellular functions. Studies in mice have demonstrated that excessive iron chelation by Ferrozine can disrupt iron homeostasis, leading to symptoms of iron deficiency anemia. Therefore, it is crucial to determine the appropriate dosage to balance iron chelation and avoid toxic effects .

Metabolic Pathways

Ferrozine is involved in metabolic pathways related to iron metabolism. It interacts with enzymes and cofactors that regulate iron homeostasis, such as ferritin and transferrin. By chelating ferrous ions, Ferrozine can influence metabolic flux and alter metabolite levels. This property is particularly useful in studies investigating the role of iron in various metabolic processes, including energy production, DNA synthesis, and cellular respiration .

Transport and Distribution

Within cells and tissues, Ferrozine is transported and distributed based on its interaction with iron-binding proteins. It can be taken up by cells through endocytosis and distributed to various cellular compartments. The localization of Ferrozine within cells is influenced by its binding to iron and other metal ions. This distribution is critical for its function as an iron chelator, as it ensures that Ferrozine can effectively modulate iron availability in different cellular environments .

Subcellular Localization

Ferrozine’s subcellular localization is primarily determined by its interaction with iron and other metal ions. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and lysosomes. The targeting of Ferrozine to specific organelles is influenced by post-translational modifications and binding interactions with iron-binding proteins. This subcellular localization is essential for its role in modulating iron availability and preventing oxidative damage .

Eigenschaften

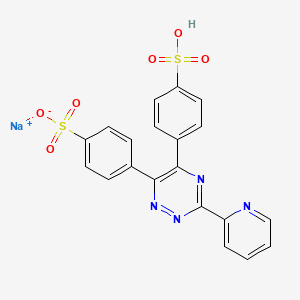

CAS-Nummer |

69898-45-9 |

|---|---|

Molekularformel |

C20H15N4NaO7S2 |

Molekulargewicht |

510.5 g/mol |

IUPAC-Name |

sodium;4-[3-pyridin-2-yl-5-(4-sulfophenyl)-1,2,4-triazin-6-yl]benzenesulfonate;hydrate |

InChI |

InChI=1S/C20H14N4O6S2.Na.H2O/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;;/h1-12H,(H,25,26,27)(H,28,29,30);;1H2/q;+1;/p-1 |

InChI-Schlüssel |

MBOKSYFCYXIJRZ-UHFFFAOYSA-M |

SMILES |

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)O.[Na+] |

Kanonische SMILES |

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)O.O.[Na+] |

Key on ui other cas no. |

69898-45-9 |

Physikalische Beschreibung |

Bright yellow powder with a pungent odor; [HACH LANGE MSDS] |

Piktogramme |

Irritant |

Synonyme |

Ferrozine Ferrozine, Monosodium Salt Ferrozine, Monosodium Salt, Monohydrate Monosodium Salt Ferrozine |

Herkunft des Produkts |

United States |

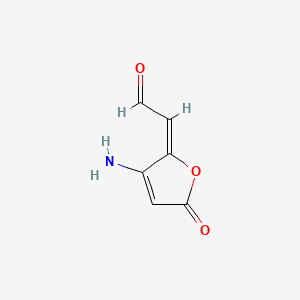

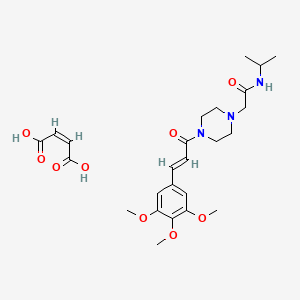

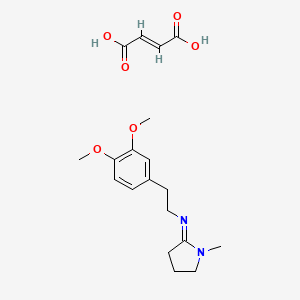

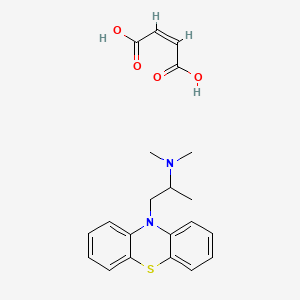

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ferrozine exhibits a strong and specific binding affinity for ferrous iron (Fe(II)). It forms a stable, magenta-colored complex with Fe(II) in a 3:1 molar ratio (3 ferrozine molecules per 1 Fe(II) ion). [, , , , , ]

ANone: The formation of the Fe(II)-ferrozine complex can be easily monitored using spectrophotometry due to its strong absorbance at a specific wavelength (around 562 nm). [, , , , , , ] This allows for the quantification of Fe(II) in various samples.

ANone: The molecular formula of ferrozine is C18H14N6O6S2, and its molecular weight is 478.48 g/mol.

ANone: The Fe(II)-ferrozine complex has a characteristic absorbance maximum at around 562 nm. This property is exploited in spectrophotometric methods for the quantification of iron. [, , , ]

ANone: While ferrozine exhibits high selectivity for Fe(II), certain metal ions, such as copper (Cu), can interfere with the assay. [, ] These interferences can be minimized by using appropriate reducing agents, masking agents, or by adjusting the pH of the solution.

ANone: Ferrozine is widely used for various iron analysis applications, including: * Determining the iron content in food and beverages. [] * Measuring iron levels in biological samples for diagnosing iron deficiency or overload. [] * Investigating iron uptake and transport mechanisms in biological systems. [, ] * Studying iron redox cycling in environmental samples like seawater and sediments. [, ] * Evaluating the iron-chelating capacity of potential therapeutic agents. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(2-ethoxybenzoyl)hydrazinylidene]propanoic acid](/img/structure/B1232376.png)

![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2S)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1232384.png)

![5,7-dihydroxy-2-[(2S,3S)-3-[4-hydroxy-3-[(Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-1-en-2-yl]-5-methoxyphenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B1232387.png)

![(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1232388.png)

![(E)-7-[3-[(2-Hydroxy-3-phenylpropyl)amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1232391.png)

![[(4R,5S,6S,7S,9R,10S,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyl-4-(2-oxoethyl)oxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7,8-bis(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B1232397.png)